molecular formula C14H20O2 B189026 4-(1,1-Diethylpropyl)benzoic acid CAS No. 37872-27-8

4-(1,1-Diethylpropyl)benzoic acid

Cat. No.: B189026
CAS No.: 37872-27-8
M. Wt: 220.31 g/mol
InChI Key: XLGRGWYFHBCAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Diethylpropyl)benzoic acid is a substituted benzoic acid derivative characterized by a branched alkyl chain (1,1-diethylpropyl) at the para position of the benzene ring. The bulky 1,1-diethylpropyl group likely imparts significant steric hindrance, influencing solubility, acidity, and intermolecular interactions. Such substituents are common in medicinal and industrial chemistry for modulating pharmacokinetic and stability profiles .

Properties

CAS No.

37872-27-8

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-(3-ethylpentan-3-yl)benzoic acid

InChI

InChI=1S/C14H20O2/c1-4-14(5-2,6-3)12-9-7-11(8-10-12)13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16)

InChI Key

XLGRGWYFHBCAEX-UHFFFAOYSA-N

SMILES

CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Compound Name Substituent Molecular Weight (g/mol) pKa* Solubility Trends Applications
4-(1,1-Diethylpropyl)benzoic acid 1,1-Diethylpropyl ~236.3 (estimated) ~4.2† Low aqueous solubility Drug intermediates, polymers
4-(1,1-Dimethylethyl)benzoic acid tert-Butyl 178.23 4.1–4.3 Moderate in organic solvents Polymer synthesis
4-Hydroxybenzoic acid Hydroxyl 138.12 4.5 High in polar solvents Preservatives, cosmetics
4-Isopropylbenzoic acid Isopropyl 164.20 4.4 Moderate in ethanol Pharmaceutical intermediates
4-(3-Oxopropyl)benzoic acid 3-Oxopropyl 192.17 ~3.8 High in DMSO Enzyme inhibitors

*Reported pKa values are approximate and solvent-dependent.
†Estimated based on tert-butyl analog trends .

Key Observations:

  • Steric Effects: The 1,1-diethylpropyl group reduces aqueous solubility compared to smaller substituents like hydroxyl or isopropyl, as seen in 4-hydroxybenzoic acid (water-soluble) vs. tert-butyl derivatives (organic-soluble) .
  • Acidity: Electron-withdrawing groups (e.g., oxo in 4-(3-oxopropyl)benzoic acid) lower pKa (increased acidity), while bulky alkyl groups (e.g., tert-butyl) marginally decrease acidity compared to unsubstituted benzoic acid (pKa ~4.2) .

Pharmacological Activity

  • Enzyme Inhibition: Derivatives like 4-(3-oxopropyl)benzoic acid (Table 1) exhibit activity as protein tyrosine phosphatase 1B (PTP1B) inhibitors, relevant for diabetes treatment .
  • Herbicide Metabolites: Nitro-substituted analogs (e.g., 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro-benzoic acid, MW 311.29) are metabolites of herbicides, indicating environmental and agricultural significance .

Material Science

  • Polymer Synthesis: tert-Butyl and diethylpropyl derivatives are used in high-performance polymers due to their thermal stability and resistance to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.